sodium;2-bromoethanesulfonate sodium;2-bromoethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13338250
InChI: InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C2H4BrNaO3S
Molecular Weight: 211.01 g/mol

sodium;2-bromoethanesulfonate

CAS No.:

Cat. No.: VC13338250

Molecular Formula: C2H4BrNaO3S

Molecular Weight: 211.01 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-bromoethanesulfonate -

Specification

Molecular Formula C2H4BrNaO3S
Molecular Weight 211.01 g/mol
IUPAC Name sodium;2-bromoethanesulfonate
Standard InChI InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1
Standard InChI Key HNFOAHXBHLWKNF-UHFFFAOYSA-M
Isomeric SMILES C(CBr)S(=O)(=O)[O-].[Na+]
Canonical SMILES C(CBr)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 2-bromoethanesulfonate, systematically named sodium 2-bromoethane-1-sulfonate, has the molecular formula C₂H₄BrNaO₃S and a molecular weight of 211.01 g/mol . Its structure consists of a two-carbon chain with a bromine atom at the β-position and a sulfonate group (-SO₃⁻) at the α-position, neutralized by a sodium cation (Figure 1).

Table 1: Key Identifiers of Sodium 2-Bromoethanesulfonate

PropertyValueSource
CAS Number4263-52-9
Molecular FormulaC₂H₄BrNaO₃S
Molecular Weight211.01 g/mol
Exact Mass209.896210 g/mol
Melting Point283°C (decomposes)
Density2.026 g/cm³

The compound is known by numerous synonyms, including 2-bromoethanesulfonic acid sodium salt and sodium β-bromoethanesulfonate .

Spectroscopic and Computational Data

The InChIKey (UBPWRAIPVWJPGC-UHFFFAOYSA-N) and SMILES ([Na].O=S(=O)(O)CCBr) provide unambiguous representations of its structure . Computational analyses predict a polar surface area (PSA) of 65.58 Ų, indicative of high solubility in polar solvents like water .

Synthesis and Industrial Production

Traditional Synthetic Routes

Early methods involved refluxing 1,2-dibromoethane with sodium sulfite in ethanol-water mixtures, followed by solvent distillation and extraction. These processes suffered from low yields (78–90%) and cumbersome separation of ethanol from aqueous phases .

Advanced Aqueous-Phase Synthesis

A 2022 patent (CN114853640A) revolutionized the synthesis by eliminating organic solvents :

Procedure:

  • Reaction: Sodium sulfite aqueous solution is added dropwise to 1,2-dibromoethane at 80–100°C.

  • Crystallization: Sodium bromide seeds are introduced to induce crystallization at 10–20°C.

  • Isolation: Filtration yields pure product with >95% efficiency.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature85°CMaximizes SN2 reactivity
Molar Ratio (1,2-Dibromoethane:Na₂SO₃)1:1Prevents di-sulfonation
Dropping Rate2–5 drops/secondControls exothermicity
Crystallization Temperature10°CEnhances purity

This method’s green chemistry advantages include:

  • Solvent-Free: Uses water, avoiding VOC emissions .

  • Catalyst-Free: Relies on stoichiometric ratios.

  • Scalability: Demonstrated in batches up to 86.2 g .

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 283°C without boiling, reflecting ionic lattice stability . It is highly soluble in water (>500 g/L at 25°C) but insoluble in nonpolar solvents like hexane.

Reactivity

  • Nucleophilic Substitution: The β-bromine undergoes SN2 reactions with amines, thiols, and alkoxides.

  • Sulfonate Group Stability: Resists hydrolysis under acidic/basic conditions, enabling use in diverse media.

Applications in Organic and Biochemical Chemistry

Sulfonate Ester Synthesis

Sodium 2-bromoethanesulfonate reacts with alcohols to form sulfonate esters, widely used as alkylating agents. For example:
R-OH + C2H4BrSO3NaR-O-C2H4SO3Na+HBr\text{R-OH + C}_2\text{H}_4\text{BrSO}_3\text{Na} \rightarrow \text{R-O-C}_2\text{H}_4\text{SO}_3\text{Na} + \text{HBr}
These esters serve as intermediates in pharmaceuticals and agrochemicals .

Protein Modification

The bromoethyl group selectively alkylates cysteine residues, enabling:

  • Site-Specific Labeling: Attachment of fluorophores or biotin tags.

  • Crosslinking Studies: Probing protein-protein interactions .

Comparative Analysis with Related Sulfonates

Table 3: Sodium 2-Bromoethanesulfonate vs. Sodium Vinylsulfonate

PropertySodium 2-BromoethanesulfonateSodium Vinylsulfonate
ReactivityElectrophilic alkylationNucleophilic addition
SolubilityHigher in waterModerate
Thermal StabilityDecomposes at 283°CStable to 200°C

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